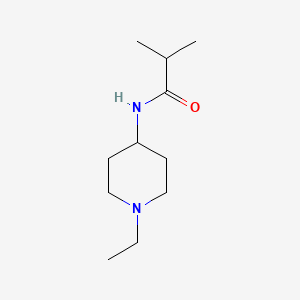
4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide, also known as AMPA, is a chemical compound that belongs to the class of piperazinecarboxamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Applications De Recherche Scientifique
4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It is a selective agonist of the 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been used in a wide range of studies, including investigations of the molecular mechanisms underlying synaptic transmission, the role of glutamate receptors in neurodegenerative diseases, and the development of novel therapeutics for neurological disorders.
Mécanisme D'action
4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide acts as a selective agonist of the 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide receptor, which is a type of ionotropic glutamate receptor. Upon binding to the receptor, 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide induces a conformational change that leads to the opening of the ion channel and the influx of cations such as sodium and calcium into the postsynaptic neuron. This influx of ions leads to depolarization of the neuron and the generation of an excitatory postsynaptic potential (EPSP), which is the basis for synaptic transmission and the initiation of action potentials.
Biochemical and Physiological Effects
The activation of 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide receptors by 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide leads to a wide range of biochemical and physiological effects. These include the modulation of synaptic plasticity, the regulation of neuronal excitability, the induction of long-term potentiation (LTP) and long-term depression (LTD), and the regulation of gene expression. 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has also been shown to have neuroprotective effects, including the prevention of glutamate-induced excitotoxicity and the reduction of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide in lab experiments is its selectivity for the 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide receptor, which allows for the precise manipulation of synaptic transmission and the investigation of the molecular mechanisms underlying synaptic plasticity. However, one of the limitations of using 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide is its potential toxicity, particularly at high concentrations. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
Orientations Futures
There are several potential future directions for the study of 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide and its applications in scientific research. These include the development of novel 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide receptor modulators with improved selectivity and safety profiles, the investigation of the role of 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's, and the development of novel therapeutics for neurological disorders based on the modulation of 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide receptor activity.
Conclusion
In conclusion, 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide, or 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide, is a chemical compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. Its selectivity for the 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide receptor and its ability to modulate synaptic plasticity make it a valuable tool for investigating the molecular mechanisms underlying synaptic transmission and the development of novel therapeutics for neurological disorders. While there are some limitations to its use, careful dosing and monitoring can ensure the safety of experimental subjects. There are also several potential future directions for the study of 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide and its applications in scientific research, which will undoubtedly lead to further insights into the workings of the brain and the development of new treatments for neurological disorders.
Méthodes De Synthèse
The synthesis of 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide involves the reaction of 2-methylphenylpiperazine with ethyl 4-chloroacetoacetate, followed by the reaction of the resulting intermediate with ammonia. The final product is obtained by treating the resulting amide with acetic anhydride and pyridine. The overall yield of this synthesis method is around 50%.
Propriétés
IUPAC Name |
4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-11-4-2-3-5-12(11)16-14(20)18-8-6-17(7-9-18)10-13(15)19/h2-5H,6-10H2,1H3,(H2,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXWEMYKBJQKMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-(ethylthio)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-pyrimidinecarboxamide](/img/structure/B5232307.png)
![4-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5232313.png)

![2-[(2-cyanophenyl)thio]-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5232321.png)
![5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)-2-pyridinamine](/img/structure/B5232325.png)
![4-chloro-N-[4-hydroxy-3-(2-oxocyclopentyl)phenyl]benzenesulfonamide](/img/structure/B5232337.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5232347.png)
![N-(2-ethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5232363.png)
![2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B5232371.png)
![N-[2-(2-chlorophenyl)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5232373.png)

![2-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B5232386.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[(diphenylmethyl)amino]carbonyl}propanamide](/img/structure/B5232400.png)
